molecular formula C15H17N3O6S2 B3149023 NO2-SPDMV CAS No. 663598-98-9

NO2-SPDMV

Cat. No.: B3149023
CAS No.: 663598-98-9
M. Wt: 399.4 g/mol
InChI Key: AQKHEWNNTCBJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NO2-SPDMV is a cleavable linker that plays a crucial role in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to join cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of this compound ensures controlled drug release, optimizing the effectiveness of ADCs .

Mechanism of Action

Target of Action

NO2-SPDMV, also known as 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antibodies to which it is attached. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing for targeted delivery of the cytotoxic drug .

Mode of Action

This compound acts as a linker molecule in ADCs, connecting the antibody to the cytotoxic drug . It is a cleavable linker, meaning it can be broken down within the cell to release the attached drug . This cleavage is typically triggered by conditions within the cell, such as a particular pH or the presence of certain enzymes . This ensures that the cytotoxic drug is only released once the ADC has bound to its target and been internalized by the cell .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific cytotoxic drug that it is linked to in the ADC. Generally, these drugs work by interfering with cell division, preventing the cancer cells from proliferating . The precise mechanisms can vary, but common targets include microtubules and DNA .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the ADC as a whole. ADCs are designed to have a long circulation time in the bloodstream, allowing them to reach and bind to their target cells . Once the ADC has bound to its target and been internalized by the cell, the linker (this compound) is cleaved, and the drug is released . The drug can then exert its cytotoxic effects, while the antibody and linker fragments are typically degraded by the cell .

Result of Action

The result of this compound’s action is the targeted delivery of a cytotoxic drug to cancer cells. By linking the drug to an antibody, this compound allows the drug to specifically target cancer cells, reducing the impact on healthy cells . This can increase the effectiveness of the drug and reduce side effects .

Action Environment

The action of this compound and the ADCs it forms can be influenced by various environmental factors. For example, the pH within cells can affect the cleavage of the linker and the release of the drug . Additionally, the presence of specific enzymes within the cell can also trigger cleavage of the linker . The stability of the ADC in the bloodstream can be affected by factors such as temperature and the presence of other proteins .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate are not fully understood yet. It is known that this compound is a bifunctional linker for ADC . This suggests that it may interact with antibodies and drugs in the process of antibody-drug conjugation. The nature of these interactions is likely covalent, leading to the formation of stable conjugates.

Cellular Effects

The cellular effects of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate are not fully known. It is known that this compound is used in the production of monoclonal antibodies . It has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that it may influence cell function and cellular metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate in laboratory settings are not well-documented. It is known that this compound is used in the production of monoclonal antibodies , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

The metabolic pathways involving 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate are not well-understood. It is known that this compound is used in the production of monoclonal antibodies , suggesting that it may interact with enzymes or cofactors involved in this process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NO2-SPDMV involves several steps, including the preparation of the linker and its conjugation to the antibody and drug. The reaction conditions typically involve mild temperatures and pH levels to maintain the stability of the antibody and drug. Specific reagents and catalysts are used to facilitate the conjugation process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated systems to ensure consistency and purity. The process involves rigorous quality control measures to ensure that the final product meets the required standards for use in ADCs .

Chemical Reactions Analysis

Types of Reactions

NO2-SPDMV undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound are antibody-drug conjugates, which are used in targeted cancer therapies .

Scientific Research Applications

NO2-SPDMV has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.

    Biology: Employed in the development of targeted therapies and diagnostic tools.

    Medicine: Integral in the creation of ADCs for cancer treatment, allowing for precise targeting of cancer cells while minimizing damage to healthy cells.

    Industry: Used in the production of pharmaceuticals and biotechnological products.

Comparison with Similar Compounds

Similar Compounds

    SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another cleavable linker used in ADC synthesis.

    MCC (Maleimidocaproyl): A non-cleavable linker used in ADCs.

    VC-PAB (Valine-citrulline-p-aminobenzyl): A cleavable linker used in ADCs.

Uniqueness of NO2-SPDMV

This compound stands out due to its specific cleavable nature, which allows for precise control over the release of the drug. This feature enhances the effectiveness of ADCs by ensuring that the drug is released only at the target site, minimizing side effects and improving therapeutic outcomes .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S2/c1-15(2,26-25-11-4-3-10(9-16-11)18(22)23)8-7-14(21)24-17-12(19)5-6-13(17)20/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKHEWNNTCBJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)ON1C(=O)CCC1=O)SSC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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